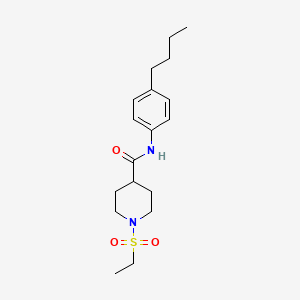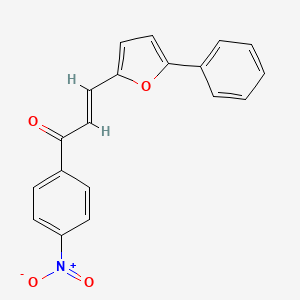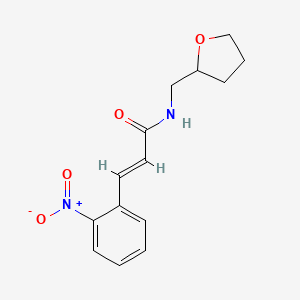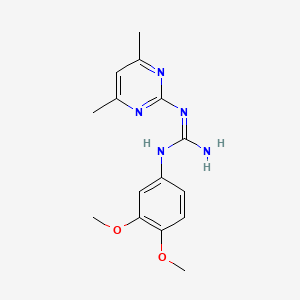
N-(4-butylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, commonly known as Bupivacaine, is a local anesthetic drug that is widely used in medical practice. It belongs to the class of amide-type local anesthetics and is used for various medical procedures, including surgery, dental work, and labor pain management. Bupivacaine is known for its long-lasting analgesic effect, making it a preferred choice for many medical practitioners.
Applications De Recherche Scientifique
Bupivacaine is widely used in scientific research for its local anesthetic properties. It is commonly used to study the effects of local anesthetics on the nervous system and to investigate the mechanisms of action of these drugs. Bupivacaine has also been used in studies to evaluate its efficacy in pain management, particularly in the treatment of chronic pain conditions. Additionally, Bupivacaine has been used in research to evaluate its potential as a treatment for cardiac arrhythmias.
Mécanisme D'action
Bupivacaine works by blocking the transmission of nerve impulses in the affected area, resulting in loss of sensation and pain relief. It achieves this by blocking the voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions required for the generation of an action potential. This blockade of nerve impulses is reversible and is dependent on the concentration and duration of exposure to the drug.
Biochemical and Physiological Effects:
Bupivacaine has been shown to have a number of biochemical and physiological effects. It has been reported to cause a decrease in the release of neurotransmitters such as norepinephrine and acetylcholine, resulting in a decrease in sympathetic tone and vasodilation. Bupivacaine has also been shown to inhibit the release of inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Bupivacaine is a widely used local anesthetic in laboratory experiments due to its long-lasting effect and potency. It is also relatively easy to synthesize and purify, making it a cost-effective choice for many research studies. However, Bupivacaine has limitations in terms of its potential toxicity and adverse effects, which need to be carefully considered when designing experiments.
Orientations Futures
There are several future directions for research on Bupivacaine. One area of interest is the development of new formulations of the drug that can provide longer-lasting pain relief with fewer adverse effects. Another area of research is the investigation of the potential anti-inflammatory properties of Bupivacaine, which could have implications for the treatment of a range of inflammatory conditions. Additionally, there is interest in exploring the potential of Bupivacaine as a treatment for cardiac arrhythmias, which could have significant clinical implications. Finally, research into the mechanisms of action of Bupivacaine and other local anesthetics could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
Bupivacaine is a widely used local anesthetic drug with a range of scientific research applications. Its long-lasting analgesic effect and potency make it a preferred choice for many medical practitioners. However, its potential toxicity and adverse effects need to be carefully considered when designing experiments. Future research on Bupivacaine is focused on the development of new formulations, investigation of its anti-inflammatory properties, and potential use in the treatment of cardiac arrhythmias.
Méthodes De Synthèse
The synthesis of Bupivacaine involves the reaction of 4-butylphenyl magnesium bromide with N-ethyl-piperidine-4-carboxamide, followed by the reaction of the resulting product with ethyl sulfonyl chloride. The final product is obtained after purification through various techniques, including recrystallization and column chromatography.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-3-5-6-15-7-9-17(10-8-15)19-18(21)16-11-13-20(14-12-16)24(22,23)4-2/h7-10,16H,3-6,11-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWCOZHZPCMDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5460491.png)

![3,6-dimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5460508.png)
![N-[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5460516.png)

![N,1-dimethyl-N-[(1-methyl-2-piperidinyl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5460535.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5460541.png)
![N-(3-chlorophenyl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5460543.png)
![(4aS*,8aR*)-6-[(6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5460547.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5460555.png)


![1-ethyl-4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5460583.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5460585.png)